molecular formula C15H12BrNO B15333445 2-[3-(Benzyloxy)-4-bromophenyl]acetonitrile

2-[3-(Benzyloxy)-4-bromophenyl]acetonitrile

Cat. No.: B15333445
M. Wt: 302.16 g/mol
InChI Key: QRYHRUCFEDZRRW-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)-4-bromophenyl]acetonitrile is an organic compound that falls under the category of aromatic nitriles. The compound is characterized by the presence of a benzyloxy group and a bromine atom on its phenyl ring. Its molecular structure makes it relevant in various chemical syntheses and potential pharmacological studies.

Properties

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

2-(4-bromo-3-phenylmethoxyphenyl)acetonitrile

InChI

InChI=1S/C15H12BrNO/c16-14-7-6-12(8-9-17)10-15(14)18-11-13-4-2-1-3-5-13/h1-7,10H,8,11H2

InChI Key

QRYHRUCFEDZRRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)CC#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Typically, the synthesis of 2-[3-(Benzyloxy)-4-bromophenyl]acetonitrile involves the use of 3-(Benzyloxy)-4-bromobenzaldehyde as a precursor. This can be obtained through the bromination of 3-(Benzyloxy)benzaldehyde.

  • Conversion to Acetonitrile: : The aldehyde group in the 3-(Benzyloxy)-4-bromobenzaldehyde is converted to a nitrile group via an oximation followed by a dehydration process using reagents like hydroxylamine hydrochloride and phosphorus pentachloride (PCl5).

Industrial Production Methods

  • Scale-Up Considerations: : On an industrial scale, optimizing reaction conditions to ensure high yield and purity is crucial. The use of continuous flow reactors can enhance the efficiency and control over the reactions.

  • Reagent Availability and Cost: : Industrial processes focus on the availability and cost-effectiveness of reagents to make the production commercially viable.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions typically leading to the formation of corresponding carboxylic acids or other oxidative derivatives.

  • Reduction: : Reduction can yield derivatives where the nitrile group is converted to primary amines.

  • Substitution: : The bromine atom in the compound can participate in various nucleophilic substitution reactions, leading to diverse functionalized derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: : Lithium aluminium hydride (LiAlH4), hydrogen with palladium on carbon (Pd/C).

  • Nucleophiles for Substitution: : Alkoxides, amines, thiolates.

Major Products

  • Oxidation: : Formation of 3-(Benzyloxy)-4-bromobenzoic acid.

  • Reduction: : Formation of 2-[3-(Benzyloxy)-4-bromophenyl]ethylamine.

  • Substitution: : Formation of derivatives with new substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

  • Synthesis of Novel Compounds: : Serves as an intermediate in synthesizing more complex organic molecules.

Biology

  • Probe in Biological Systems: : Utilized in the design of probes for biochemical studies due to its structural features.

Medicine

  • Pharmaceutical Intermediates: : Potential use in drug discovery and development processes as a building block for active pharmaceutical ingredients (APIs).

Industry

  • Material Science: : Utilized in the development of specialty chemicals and polymers with specific properties.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Interaction: : The compound may act as an inhibitor or activator of specific enzymes, depending on its structural modifications.

  • Receptor Binding: : Possibility to bind to certain receptors in biological systems, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)-4-bromobenzaldehyde: : Precursor in the synthesis.

  • 2-(3-Benzyloxy-4-methoxyphenyl)acetonitrile: : Similar structure but with a methoxy group instead of bromine.

  • 2-[3-(Benzyloxy)-4-fluorophenyl]acetonitrile: : Fluorine atom replacing the bromine.

Uniqueness

  • Specific Reactivity: : The bromine atom offers unique reactivity in substitution reactions compared to its methoxy or fluorine counterparts.

  • Biological Activity: : Potential distinct pharmacological properties due to the bromine substituent.

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